molecular formula C23H17ClN2O4S B2583267 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902277-96-7

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2583267
CAS No.: 902277-96-7
M. Wt: 452.91
InChI Key: GBUKTXYGFVDKPK-UHFFFAOYSA-N
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Description

This compound belongs to the 4-oxo-1,4-dihydroquinoline class, characterized by a fused bicyclic aromatic system with a ketone group at position 2. The core structure is substituted at position 3 with a 4-chlorobenzenesulfonyl group, which introduces electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4S/c24-16-10-12-18(13-11-16)31(29,30)21-14-26(20-9-5-4-8-19(20)23(21)28)15-22(27)25-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUKTXYGFVDKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl chloride group is introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride under controlled conditions, typically in the presence of a base such as pyridine or triethylamine.

    Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains.

Case Study:
A study evaluated the antimicrobial activity of various quinoline derivatives, including the target compound. Results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Properties

Quinoline derivatives have been investigated for their antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral polymerases.

Case Study:
In vitro studies showed that similar compounds effectively inhibited the replication of influenza virus. The target compound's structural features could be optimized to enhance its antiviral activity .

Anticancer Activity

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
In a recent study, a series of quinoline-based compounds were tested for their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the sulfonyl group significantly increased potency against breast cancer cells .

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The quinoline core may also interact with DNA or other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

a) 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
  • Sulfonyl Group : Lacks the 4-chloro substituent on the benzenesulfonyl group, reducing electron-withdrawing effects compared to the target compound.
  • Acetamide Substituent : N-(4-chlorophenyl) instead of N-phenyl, adding a halogen that may enhance binding affinity via halogen bonding .
b) 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
  • Core Modifications: Includes a 7-chloro and 6-fluoro substitution on the quinoline, increasing halogen-mediated interactions.
  • Sulfonamido Group : Replaces the sulfonyl group with a sulfonamido linkage, altering hydrogen-bonding capabilities.
  • Functional Groups : A carboxylate ester at position 3 instead of acetamide, significantly changing solubility and metabolic stability .

Comparative Data Table

Attribute Target Compound Compound Compound (7f)
Sulfonyl Group 4-Chlorobenzenesulfonyl Benzenesulfonyl (N,4-Dimethylphenyl)sulfonamido
Position 6 Substituent None Ethyl 6-Fluoro
Acetamide/Carboxylate N-phenylacetamide N-(4-chlorophenyl)acetamide Carboxylate ester
Halogen Substituents 4-Cl (sulfonyl) 4-Cl (acetamide) 7-Cl, 6-F (quinoline core)
Molecular Weight (g/mol) ~485 (estimated) 511.98 (reported) >600 (estimated)
Key Implications High lipophilicity; strong electron withdrawal Moderate steric hindrance; halogen bonding Enhanced halogen interactions; polar groups

Research Findings and Implications

Steric Considerations : The ethyl group in ’s compound may hinder interactions in compact binding sites, whereas the target compound’s unsubstituted position 6 could improve accessibility.

Halogen Bonding : Both the target and ’s compound feature chlorine atoms, but their positions (sulfonyl vs. acetamide) may direct interactions with distinct biological targets.

Solubility : The carboxylate ester in ’s compound (7f) introduces polarity, contrasting with the lipophilic acetamide groups in the other analogs, suggesting divergent pharmacokinetic profiles .

Biological Activity

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H16ClN2O3S\text{C}_{18}\text{H}_{16}\text{ClN}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The presence of the 4-chlorobenzenesulfonyl group is significant for enhancing its binding affinity to target proteins, potentially leading to increased inhibitory effects on enzymes such as prolyl hydroxylase.

1. Enzyme Inhibition

Studies have shown that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance:

  • Prolyl Hydroxylase Inhibition : This compound may act as a prolyl hydroxylase inhibitor, which is crucial in regulating hypoxia-inducible factors (HIFs) involved in cellular responses to oxygen levels .

2. Anticancer Activity

Research indicates that quinoline derivatives possess anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results in:

  • Cell Viability Assays : The compound demonstrated a significant reduction in viability in cancer cell lines, suggesting potential as an anticancer agent .

3. Antimicrobial Properties

The antimicrobial activity of similar quinoline derivatives has been documented, suggesting that this compound may also exhibit:

  • Bactericidal and Fungicidal Effects : Preliminary studies indicate effectiveness against various bacterial strains, although specific data for this compound remains limited.

Case Studies

Several studies have explored the biological activities of related compounds:

Case Study 1: Prolyl Hydroxylase Inhibition

A study highlighted the role of quinoline derivatives in inhibiting prolyl hydroxylase, which can lead to increased levels of HIFs and subsequent effects on tumor growth and survival under hypoxic conditions .

Case Study 2: Anticancer Activity

In vitro studies conducted on a derivative of this compound showed IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells. The results suggested a mechanism involving apoptosis induction through mitochondrial pathways .

Data Table: Biological Activities Overview

Activity TypeTarget Enzyme/Cell LineObserved EffectReference
Enzyme InhibitionProlyl HydroxylaseInhibition observed
Anticancer ActivityMCF-7 Breast Cancer CellsIC50 = X μM (specific value)
Antimicrobial ActivityVarious Bacterial StrainsEffective against tested strains

Q & A

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?

  • Framework :
  • Prioritize substituents at the quinoline C-3 (sulfonyl) and acetamide N-phenyl positions.
  • Synthesize 10–15 analogs with systematic variations (e.g., halogenation, methyl/ethyl groups) .
  • Use PCA (Principal Component Analysis) to cluster bioactivity profiles .

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